An In-depth Technical Guide to the Synthesis and Characterization of Chloro(isopropyl)silane
An In-depth Technical Guide to the Synthesis and Characterization of Chloro(isopropyl)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of chloro(isopropyl)silane. Due to the limited availability of direct experimental data for chloro(isopropyl)silane, this guide leverages detailed protocols for analogous compounds and presents characterization data for structurally related silanes to provide a robust framework for its preparation and identification.
Synthesis of Chloro(isopropyl)silane
The primary route for the synthesis of chloro(isopropyl)silane is the Grignard reaction, a versatile and widely used method for the formation of silicon-carbon bonds.[1] This involves the reaction of a Grignard reagent, in this case, isopropylmagnesium chloride, with a silicon halide precursor. An alternative, though less detailed in available literature for this specific compound, is the hydrosilylation of propene.
Grignard Reaction Protocol
Reaction: (CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl (CH₃)₂CHMgCl + SiCl₄ → (CH₃)₂CHSiCl₃ + MgCl₂
Materials:
-
Magnesium turnings
-
2-Chloropropane (Isopropyl chloride)
-
Tetrachlorosilane (SiCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Four-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Constant-pressure dropping funnel
Procedure:
-
Grignard Reagent Formation:
-
Under a nitrogen atmosphere, add magnesium turnings and a portion of anhydrous THF to the four-neck flask.
-
Heat the mixture to 40-65°C to initiate the reaction.
-
Slowly add a solution of 2-chloropropane in anhydrous THF dropwise while maintaining the temperature between 40-65°C.
-
After the addition is complete, continue stirring at 40-65°C for 0.5-3.0 hours to ensure complete formation of the Grignard reagent, isopropylmagnesium chloride.
-
-
Reaction with Tetrachlorosilane:
-
Cool the Grignard reagent solution to -10 to -30°C.
-
Slowly add a solution of tetrachlorosilane in anhydrous n-hexane dropwise. This reaction is highly exothermic and will produce a large amount of white precipitate (magnesium chloride). Careful temperature control is crucial.
-
After the addition, allow the mixture to react for an additional 0.5-3.0 hours.
-
-
Work-up and Purification:
-
Perform suction filtration to remove the magnesium chloride precipitate.
-
Wash the filter cake with n-hexane and combine the filtrates.
-
Concentrate the filtrate to remove the majority of the solvents.
-
Perform fractional distillation to isolate the chloro(isopropyl)silane product.
-
Logical Workflow for Grignard Synthesis
Caption: Workflow for the synthesis of chloro(isopropyl)silane via the Grignard reaction.
Characterization of Chloro(isopropyl)silane
Physical Properties
The following table summarizes the known physical properties of several related isopropylchlorosilane derivatives. These values can be used to estimate the properties of chloro(isopropyl)silane.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Chloro(dimethyl)isopropylsilane[3] | C₅H₁₃ClSi | 136.70 | 109-110 | 0.869 | 1.416 |
| Chlorodiethylisopropylsilane | C₇H₁₇ClSi | 164.75 | 73 @ 32 mmHg | 0.892 | 1.438 |
| Chlorodiisopropylsilane[4] | C₆H₁₅ClSi | 150.72 | 58-60 @ 50 mmHg | 0.883 | 1.429 |
| Chloro(triisopropyl)silane[1] | C₉H₂₁ClSi | 192.80 | 199.1 | 0.9±0.1 | 1.421 |
Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic characteristics for chloro(isopropyl)silane based on the analysis of related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two main signals:
-
A multiplet or septet for the methine proton (-CH) of the isopropyl group, shifted downfield due to the influence of the silicon atom.
-
A doublet for the methyl protons (-CH₃) of the isopropyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum should display two distinct signals corresponding to the two different carbon environments in the isopropyl group:
-
A signal for the methine carbon (-CH).
-
A signal for the two equivalent methyl carbons (-CH₃).
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for:
-
C-H stretching and bending vibrations of the isopropyl group.
-
A Si-Cl stretching vibration.
-
A Si-C stretching vibration.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of the isopropyl group and/or a chlorine atom.
Signaling Pathway for Spectroscopic Identification
Caption: Logical workflow for the spectroscopic characterization of chloro(isopropyl)silane.
